3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid

Medicinal Chemistry ADME Lipophilicity

3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid (CAS 93211-24-6) is a low-lipophilicity tetrazole-thioether building block (logP 0.02, ~20-fold more hydrophilic than N-phenyl analogs). Its 4 rotatable bonds and 1-methyltetrazole bioisostere support lead optimization where balanced solubility/permeability and binding thermodynamics are critical. Procure this 95% pure solid for structure-activity relationship studies and MBL inhibitor development (NDM-1, VIM, IMP).

Molecular Formula C5H8N4O2S
Molecular Weight 188.21 g/mol
CAS No. 93211-24-6
Cat. No. B1598891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid
CAS93211-24-6
Molecular FormulaC5H8N4O2S
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCCC(=O)O
InChIInChI=1S/C5H8N4O2S/c1-9-5(6-7-8-9)12-3-2-4(10)11/h2-3H2,1H3,(H,10,11)
InChIKeyDCMWNNYAWPGTDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid (CAS 93211-24-6): Procurement-Relevant Chemical Profile


3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid (CAS 93211-24-6) is a heterocyclic building block featuring a 1-methyltetrazole moiety linked via a thioether bridge to a propanoic acid chain . With a molecular formula of C5H8N4O2S and a molecular weight of 188.21 g/mol, this solid compound is supplied at a minimum purity of 95% . The tetrazole ring serves as a metabolically stable bioisostere for carboxylic acid functionalities, a property that underpins its utility in medicinal chemistry and drug design .

Why Generic Substitution Fails: Physicochemical Differentiation of 3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid from Closest Analogs


Superficial structural similarities among 5-thio-tetrazole propanoic acids mask critical differences in physicochemical and biological profiles. Subtle variations in N-1 substitution and alkyl chain positioning yield distinct logP values, rotatable bond counts, and metabolic stability, directly impacting solubility, permeability, and target engagement. Assuming functional interchangeability between 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid and its analogs—such as the N-phenyl derivative or the 2-substituted regioisomer—without empirical validation risks experimental failure in lead optimization and assay development [1].

3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid: Head-to-Head Evidence for Informed Procurement


LogP Comparison: 3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid vs. N-Phenyl Analog

3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid exhibits a logP of 0.02, indicating balanced hydrophilicity conducive to aqueous solubility and reduced non-specific binding. In contrast, the N-phenyl analog, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid, possesses a logP of 1.32, reflecting a >65-fold increase in lipophilicity . This differential impacts passive membrane permeability and off-target promiscuity in cellular assays .

Medicinal Chemistry ADME Lipophilicity

Rotatable Bond Flexibility: 3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid vs. N-Phenyl Analog

3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid contains 4 rotatable bonds, conferring moderate conformational flexibility while maintaining favorable ligand efficiency metrics . The N-phenyl analog, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid, possesses 5 rotatable bonds due to the additional phenyl ring, increasing entropic penalty upon binding and potentially reducing target affinity . Fewer rotatable bonds often correlate with improved oral bioavailability and reduced metabolic clearance .

Conformational Analysis Ligand Efficiency Scaffold Optimization

Melting Point Estimation: 3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid vs. N-Phenyl Analog

The estimated melting point of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid is 139.7°C, as predicted by EPI Suite [1]. This contrasts with the N-phenyl analog, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid, which has an estimated melting point of 176.91°C [2]. A lower melting point can indicate better solubility in organic solvents and potential for improved formulation properties during early-stage development [1].

Preformulation Solid-State Chemistry Crystallinity

Class-Level Inference: Metallo-β-Lactamase Inhibitory Potential of Tetrazolyl-Propionic Acids

Compounds within the β-tetrazolyl-propionic acid class are disclosed as metallo-β-lactamase (MBL) inhibitors [1]. The patent explicitly encompasses compounds bearing a 1-methyltetrazole-5-thio substituent on the propionic acid backbone, such as 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid . MBL inhibition restores susceptibility to β-lactam antibiotics in resistant Gram-negative pathogens. No quantitative IC50 data for this specific compound are provided, but the class-level activity supports its utility in antimicrobial discovery programs [1].

Antibiotic Resistance Metallo-β-Lactamase Combination Therapy

Regioisomeric Differentiation: 3-Substituted vs. 2-Substituted Propanoic Acid Scaffolds

The 3-substituted propanoic acid scaffold of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid provides a distinct spatial orientation of the carboxylic acid relative to the 2-substituted regioisomer, 2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid (CAS 869942-41-6) . This positional difference alters the distance and vector between the tetrazole bioisostere and the carboxylate, which can dramatically affect binding to target proteins and enzymes. While direct comparative activity data are lacking, the regioisomeric distinction represents a fundamental synthetic decision point with potential to influence SAR outcomes .

Structure-Activity Relationship Regioisomerism Target Engagement

3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid: Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Low Lipophilicity (LogP ~0)

In hit-to-lead campaigns where balancing aqueous solubility and passive permeability is paramount, the logP of 0.02 for 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid provides a strong starting point. This value is ~20x more hydrophilic than the N-phenyl analog (logP 1.32), making it suitable for targets where reducing non-specific binding and improving oral absorption are prioritized . Use this compound to generate SAR around the tetrazole-thioether motif without introducing excessive lipophilicity that could compromise downstream ADME properties .

Antibacterial Research Targeting Metallo-β-Lactamase (MBL)-Mediated Resistance

Based on patent disclosures that β-tetrazolyl-propionic acids act as MBL inhibitors, 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid can serve as a starting scaffold for developing novel antibiotic adjuvants. Researchers can explore structure-activity relationships around the 1-methyltetrazole and propanoic acid chain to optimize potency and selectivity against clinically relevant MBLs (e.g., NDM-1, VIM, IMP) . This application leverages the class-level activity established in EP3139918B1 to combat Gram-negative bacterial resistance .

Scaffold Optimization with Focus on Conformational Restriction

The 4 rotatable bonds of this compound offer a balance between flexibility and entropic cost upon binding. In projects where ligand efficiency is a key metric, the lower rotatable bond count compared to the N-phenyl analog (5 rotatable bonds) may translate to improved binding thermodynamics. Procurement of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid allows medicinal chemists to evaluate the effect of reduced conformational freedom on target affinity and selectivity .

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